molecular formula C15H16FNO2 B6896145 Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone

Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone

Cat. No.: B6896145
M. Wt: 261.29 g/mol
InChI Key: PLNSKMVJUASMSS-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a complex organic compound that features a cyclohexene ring and a benzoxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring, followed by the introduction of the cyclohexene moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Key factors in industrial production include the optimization of reaction time, temperature, and the use of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-yl-(5-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
  • Cyclohex-3-en-1-yl-(5-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)methanone

Uniqueness

Cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c16-12-7-4-8-13-14(12)17(9-10-19-13)15(18)11-5-2-1-3-6-11/h1-2,4,7-8,11H,3,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNSKMVJUASMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCOC3=C2C(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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